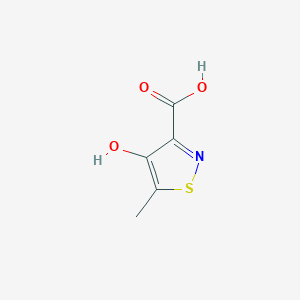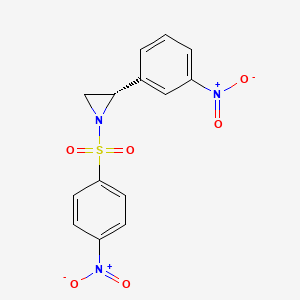![molecular formula C8H12ClN3OS B14219305 N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 828920-77-0](/img/structure/B14219305.png)
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-chloro-5-(methylamino)-1,3-thiazole with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反応の分析
Types of Reactions
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in N-methylpyrrolidone.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, altering their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
Thiazole: A simpler structure with similar reactivity.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
828920-77-0 |
|---|---|
分子式 |
C8H12ClN3OS |
分子量 |
233.72 g/mol |
IUPAC名 |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H12ClN3OS/c1-4(2)6(13)12-8-11-5(9)7(10-3)14-8/h4,10H,1-3H3,(H,11,12,13) |
InChIキー |
AGLQKQGWBGEJSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NC(=C(S1)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)



![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)






